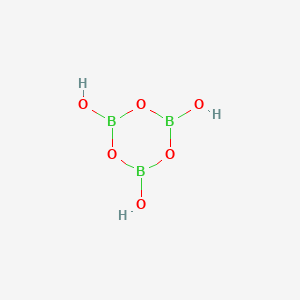

Trihydroxy boroxine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

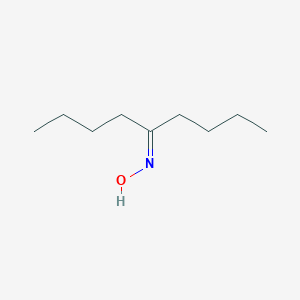

Trihydroxy boroxine, also known as boronic acid, is a chemical compound that is widely used in scientific research. It is a highly reactive compound that can form covalent bonds with a variety of biomolecules, including proteins, nucleic acids, and carbohydrates. This property makes it an important tool for studying the structure and function of biomolecules, as well as for developing new drugs and therapies.

Mecanismo De Acción

Trihydroxy boroxine forms covalent bonds with biomolecules through its boron atoms, which are electron-deficient and highly reactive. The resulting boronate ester is stable and irreversible, allowing for the selective labeling and modification of biomolecules.

Efectos Bioquímicos Y Fisiológicos

Trihydroxy boroxine has been shown to have a variety of biochemical and physiological effects, including:

1. Inhibition of proteasome activity: Trihydroxy boroxine has been shown to inhibit the activity of the proteasome, a cellular complex that degrades unwanted or damaged proteins.

2. Modulation of insulin signaling: Trihydroxy boroxine has been shown to modulate insulin signaling pathways, potentially leading to new treatments for diabetes and other metabolic disorders.

3. Anti-cancer activity: Trihydroxy boroxine has been shown to have anti-cancer activity by selectively targeting cancer cells and inducing cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Trihydroxy boroxine has several advantages for lab experiments, including:

1. Selectivity: Trihydroxy boroxine can selectively label and modify specific biomolecules, allowing for their identification and characterization.

2. Stability: Trihydroxy boroxine forms stable and irreversible boronate esters, allowing for long-term labeling and modification of biomolecules.

3. Versatility: Trihydroxy boroxine can be used to label and modify a wide range of biomolecules, including proteins, nucleic acids, and carbohydrates.

However, there are also some limitations to the use of trihydroxy boroxine in lab experiments, including:

1. Reactivity: Trihydroxy boroxine is highly reactive and can potentially react with unintended biomolecules, leading to non-specific labeling and modification.

2. Toxicity: Trihydroxy boroxine can be toxic to cells and organisms at high concentrations, potentially limiting its use in certain experiments.

3. Cost: Trihydroxy boroxine can be expensive to synthesize and purchase, potentially limiting its use in some labs.

Direcciones Futuras

There are several future directions for the use of trihydroxy boroxine in scientific research, including:

1. Development of new labeling and modification strategies: Researchers are exploring new ways to use trihydroxy boroxine to selectively label and modify biomolecules, including the development of new boronate ester linkages.

2. Application in drug development: Trihydroxy boroxine is being explored as a potential tool for developing new drugs and therapies, particularly in the areas of cancer and metabolic disorders.

3. Use in nanotechnology: Trihydroxy boroxine is being explored as a potential tool for the development of new nanomaterials and nanodevices, particularly in the areas of biosensing and drug delivery.

4. Development of new synthetic methods: Researchers are exploring new synthetic methods for trihydroxy boroxine that are more efficient and cost-effective, potentially making it more widely available for scientific research.

Métodos De Síntesis

Trihydroxy boroxine can be synthesized by reacting boric acid with an excess of glycerol. The reaction produces a white crystalline solid that is highly soluble in water and other polar solvents.

Aplicaciones Científicas De Investigación

Trihydroxy boroxine has a wide range of scientific research applications, including:

1. Proteomics: Trihydroxy boroxine can be used to selectively label and isolate specific proteins in complex mixtures, allowing for their identification and characterization.

2. Glycomics: Trihydroxy boroxine can be used to selectively label and isolate specific carbohydrates in complex mixtures, allowing for their identification and characterization.

3. Nucleic acid research: Trihydroxy boroxine can be used to label and modify nucleic acids, allowing for their detection and analysis.

4. Drug development: Trihydroxy boroxine can be used to develop new drugs and therapies by selectively targeting specific biomolecules.

Propiedades

Número CAS |

13460-51-0 |

|---|---|

Nombre del producto |

Trihydroxy boroxine |

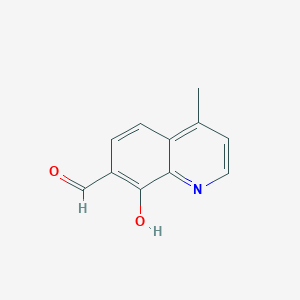

Fórmula molecular |

B3H3O6 |

Peso molecular |

131.5 g/mol |

Nombre IUPAC |

2,4,6-trihydroxy-1,3,5,2,4,6-trioxatriborinane |

InChI |

InChI=1S/B3H3O6/c4-1-7-2(5)9-3(6)8-1/h4-6H |

Clave InChI |

AIUDKCYIGXXGIL-UHFFFAOYSA-N |

SMILES |

B1(OB(OB(O1)O)O)O |

SMILES canónico |

B1(OB(OB(O1)O)O)O |

Otros números CAS |

13460-51-0 |

Pictogramas |

Health Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)

![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)